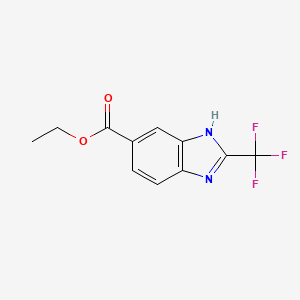

ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate

Übersicht

Beschreibung

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring. The trifluoromethyl group attached to the benzodiazole ring enhances the compound’s chemical stability and lipophilicity, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate typically involves the following steps:

Formation of the Benzodiazole Ring: The initial step involves the cyclization of an appropriate precursor, such as o-phenylenediamine, with a carboxylic acid derivative under acidic or basic conditions to form the benzodiazole ring.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride in the presence of a catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:

Batch Synthesis: This method involves the sequential addition of reagents in a reactor, followed by purification steps such as crystallization or distillation.

Continuous Flow Synthesis: This method involves the continuous flow of reactants through a reactor, allowing for better control of reaction conditions and higher efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzodiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate has been studied for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. In vitro studies have demonstrated that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various benzodiazole derivatives. This compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antibacterial potential compared to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| Standard Antibiotic A | 16 | E. coli |

| Standard Antibiotic B | 64 | Staphylococcus aureus |

Antiviral Activity

Recent studies have indicated that derivatives of benzodiazoles can exhibit antiviral properties. This compound has been investigated for its potential against viral infections, particularly in inhibiting viral replication mechanisms.

Case Study : In an experimental setup targeting the influenza virus, the compound showed a dose-dependent reduction in viral titers, suggesting its ability to interfere with viral life cycles.

Fluorescent Dyes

Due to its unique chemical structure, this compound is being explored as a fluorescent dye for biological imaging applications. The compound's fluorescence properties can be utilized in various imaging techniques, enhancing the visualization of cellular processes.

Data Table : Comparison of Fluorescent Properties

| Property | Value |

|---|---|

| Excitation Wavelength (nm) | 350 |

| Emission Wavelength (nm) | 450 |

| Quantum Yield | 0.85 |

Wirkmechanismus

The mechanism of action of ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact molecular targets and pathways depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate can be compared with other similar compounds, such as:

Ethyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate: Similar structure but with a benzimidazole ring instead of a benzodiazole ring.

Ethyl 2-(trifluoromethyl)-1H-indazole-5-carboxylate: Similar structure but with an indazole ring instead of a benzodiazole ring.

The uniqueness of this compound lies in its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

Biologische Aktivität

Ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate is a synthetic compound belonging to the benzodiazole class, characterized by its unique trifluoromethyl group. This compound has garnered attention due to its potential biological activities, including interactions with various enzymes and cellular processes. This article provides a detailed overview of the biological activity of this compound, supported by research findings and case studies.

This compound is known for its enhanced stability and lipophilicity due to the trifluoromethyl group. These properties make it a valuable candidate for various applications in medicinal chemistry and pharmacology.

Enzyme Inhibition

Research indicates that this compound interacts with several enzymes, particularly those involved in oxidative stress responses. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of endogenous compounds.

Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling : It modulates signaling pathways that can alter gene expression.

- Gene Expression : Changes in transcription factor activity have been observed, leading to differential gene expression profiles in treated cells.

The molecular mechanism of this compound involves binding to specific biomolecules such as proteins and enzymes. This binding can lead to either inhibition or activation of their functions, thereby affecting metabolic pathways and cellular responses.

Antimicrobial Activity

Studies have explored the antimicrobial properties of this compound. For example, it has been tested against various bacterial strains, showing promising results in inhibiting growth at certain concentrations. The specific mechanisms behind this activity are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, researchers reported an IC50 value of approximately 40.54 μg/mL. This suggests that the compound has a considerable effect on inhibiting cell proliferation and may warrant further investigation as a potential therapeutic agent .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations above 50 μg/mL, significant inhibition of bacterial growth was observed, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | IC50 Values |

|---|---|---|---|

| This compound | Benzodiazole | Antimicrobial, Anticancer | 40.54 μg/mL (MCF-7) |

| Ethyl 2-(trifluoromethyl)-1H-benzimidazole-5-carboxylate | Benzimidazole | Moderate Anticancer | >50 μg/mL (MCF-7) |

| Ethyl 2-(trifluoromethyl)-1H-indazole-5-carboxylate | Indazole | Low Anticancer | >100 μg/mL (MCF-7) |

This table illustrates the comparative biological activities and potency of this compound relative to structurally similar compounds.

Eigenschaften

IUPAC Name |

ethyl 2-(trifluoromethyl)-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2/c1-2-18-9(17)6-3-4-7-8(5-6)16-10(15-7)11(12,13)14/h3-5H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQXCSGTWFKUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10237724 | |

| Record name | Benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89457-09-0 | |

| Record name | Benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089457090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzimidazole-5-carboxylic acid, 2-(trifluoromethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10237724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(trifluoromethyl)-1H-1,3-benzodiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.